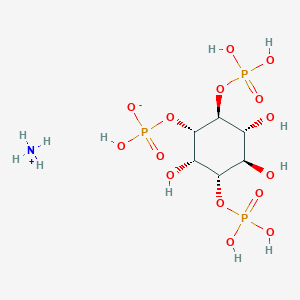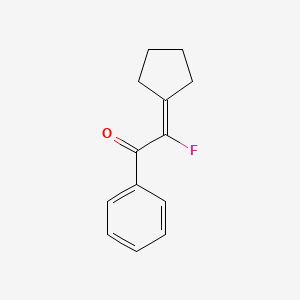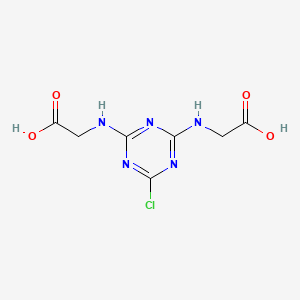
GLYCINE, N,N'-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is a compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound includes a glycine moiety linked to a 6-chloro-s-triazine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- typically involves the reaction of cyanuric chloride with glycine under controlled conditions. Cyanuric chloride is a versatile reagent that reacts with nucleophiles such as amines and amino acids to form triazine derivatives. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group in place of the chlorine atom .
Applications De Recherche Scientifique
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mécanisme D'action
The mechanism of action of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core.
Propazine: Another herbicide with structural similarities to GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-.
Terbuthylazine: A triazine herbicide with similar chemical properties.
Uniqueness
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is unique due to the presence of the glycine moiety, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
6504-85-4 |
|---|---|
Formule moléculaire |
C7H8ClN5O4 |
Poids moléculaire |
261.62 g/mol |
Nom IUPAC |
2-[[4-(carboxymethylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C7H8ClN5O4/c8-5-11-6(9-1-3(14)15)13-7(12-5)10-2-4(16)17/h1-2H2,(H,14,15)(H,16,17)(H2,9,10,11,12,13) |
Clé InChI |
QACJNLFCDPDUNE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NC1=NC(=NC(=N1)Cl)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


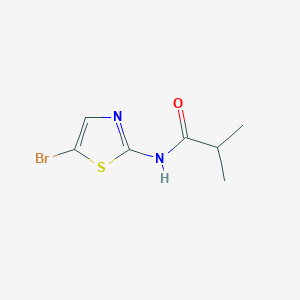

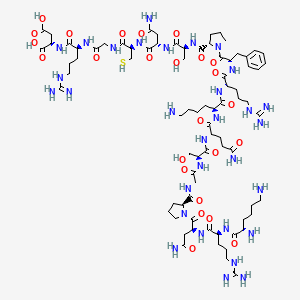
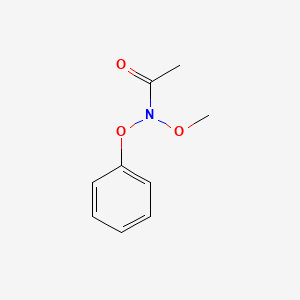
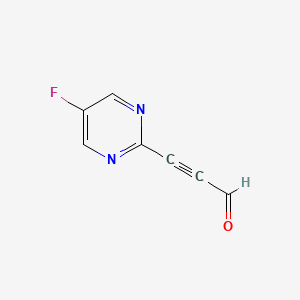
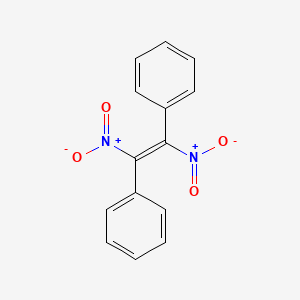
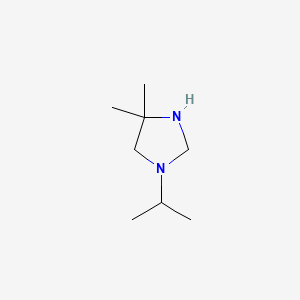
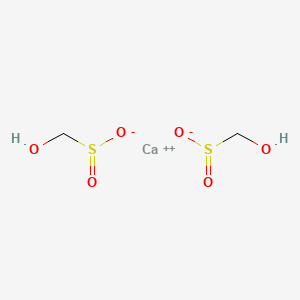
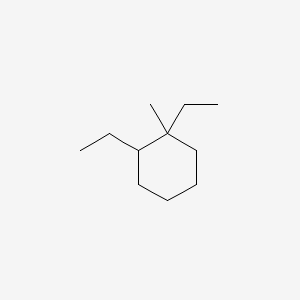
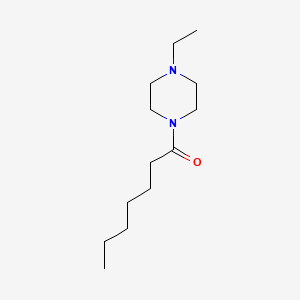
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
